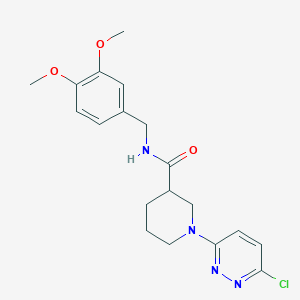

1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-3-carboxamide

Description

1-(6-Chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-3-carboxamide is a synthetic small molecule featuring a pyridazine core substituted with a chlorine atom at the 6-position, a piperidine-3-carboxamide backbone, and a 3,4-dimethoxybenzyl group attached via an amide linkage. The 3,4-dimethoxybenzyl moiety is a critical pharmacophore in AChE inhibitors, often interacting with the enzyme’s peripheral anionic site (PAS), while the chloropyridazinyl group may enhance binding affinity through electronic effects .

Properties

Molecular Formula |

C19H23ClN4O3 |

|---|---|

Molecular Weight |

390.9 g/mol |

IUPAC Name |

1-(6-chloropyridazin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-3-carboxamide |

InChI |

InChI=1S/C19H23ClN4O3/c1-26-15-6-5-13(10-16(15)27-2)11-21-19(25)14-4-3-9-24(12-14)18-8-7-17(20)22-23-18/h5-8,10,14H,3-4,9,11-12H2,1-2H3,(H,21,25) |

InChI Key |

XDJXBZLEVKNXMN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the chloropyridazinyl group: This step might involve nucleophilic substitution reactions where a chloropyridazine derivative is introduced.

Attachment of the dimethoxybenzyl group: This can be done through reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This might involve the conversion of functional groups to more oxidized states.

Reduction: Reduction reactions can be used to modify specific functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reactive sites on the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological targets.

Medicine: Potential therapeutic applications, such as in drug development.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds and substituents. Below is a detailed analysis of its similarities and differences with three potent AChE inhibitors from recent studies (Table 1).

Table 1: Comparative Analysis of Structural Analogs

Key Findings

Structural Similarities: The target compound and Compound 9 share the 3,4-dimethoxybenzyl group and a piperidine-derived scaffold, which are critical for PAS interaction. However, the target’s pyridazine core differs from Compound 9’s pyrrolidone-2-one and pyridine-sulfonamide structure. The sulfonamide in Compound 9 may confer stronger hydrogen-bonding interactions with AChE’s catalytic site compared to the carboxamide in the target . Compound 18 (quinoline core) and Compound 23 (indolin-2-one core) demonstrate that diverse scaffolds can achieve high AChE inhibition (IC₅₀ = 0.01 µM) when paired with a piperidine-benzyl pharmacophore. This suggests the target’s pyridazine core could be similarly optimized for potency .

Activity and Selectivity: While the target’s AChE IC₅₀ remains unreported, its structural analogs (Compounds 9, 18, 23) exhibit nanomolar potency (IC₅₀ = 0.01 µM). Selectivity for AChE over butyrylcholinesterase (BuChE) varies: Compound 9 shows >100-fold selectivity, whereas Compound 23 has minimal selectivity. The target’s dimethoxybenzyl group may favor AChE selectivity, but experimental validation is required .

Pharmacokinetic Considerations: The carboxamide group in the target compound may improve metabolic stability compared to sulfonamides (e.g., Compound 9), which are prone to enzymatic hydrolysis. However, the pyridazine core’s polarity could limit blood-brain barrier (BBB) penetration relative to lipophilic quinoline derivatives (Compound 18) .

Biological Activity

The compound 1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H21ClN4O2

- Molecular Weight : 364.84 g/mol

Chemical Characteristics

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| Log P | Not available |

Pharmacological Profile

This compound has shown a variety of biological activities, primarily in the context of its potential therapeutic applications. Research indicates that this compound may exhibit:

- Antiviral Activity : Preliminary studies suggest that derivatives containing piperidine and pyridazine moieties can inhibit viral replication. For instance, compounds similar to this structure have been evaluated against HIV and other viruses, demonstrating moderate antiviral effects .

- Antitumor Activity : The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Studies have indicated that piperidine derivatives can act as inhibitors of tumor growth in various cancer cell lines .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may function through:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for viral replication or tumor cell proliferation.

- Receptor Modulation : The presence of methoxy and chlorinated groups may enhance binding affinity to specific biological targets, influencing signaling pathways related to cell growth and apoptosis.

In Vitro Studies

Recent studies have focused on the in vitro evaluation of this compound's biological activity:

- Antiviral Screening : In one study, derivatives were tested against HIV-1 and other viruses, showing promising results with IC50 values indicating effective inhibition at low concentrations .

- Cytotoxicity Assays : The cytotoxic effects were assessed using various cancer cell lines, revealing that certain derivatives exhibited selective cytotoxicity without significant effects on normal cells .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.